![molecular formula C22H15N3 B14885864 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is a heterocyclic compound that features both a fluorenylidene and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline typically involves the reaction of 9H-fluoren-9-one with hydrazine hydrate to form 9H-fluoren-9-ylidenehydrazine. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the target compound . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fluorenyl-substituted quinolines.
科学的研究の応用
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline has several scientific research applications:
作用機序
The mechanism of action of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline involves its interaction with biological macromolecules. The fluorenylidene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the quinoline ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: This compound has a thiazole ring instead of a quinoline ring and exhibits similar antimicrobial properties.
N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides: These compounds have been studied for their antinociceptive and antimicrobial activities.
Uniqueness
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is unique due to its dual functionality, combining the properties of both fluorenylidene and quinoline moieties.
特性
分子式 |
C22H15N3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-(fluoren-9-ylideneamino)quinolin-2-amine |
InChI |
InChI=1S/C22H15N3/c1-6-12-20-15(7-1)13-14-21(23-20)24-25-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-14H,(H,23,24) |
InChIキー |
HRVWXEBCVODKCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


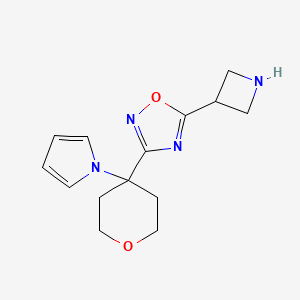
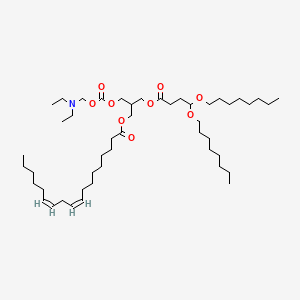
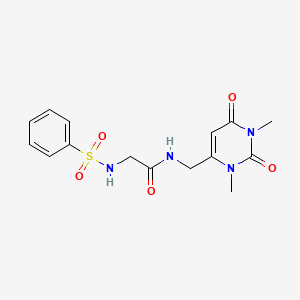
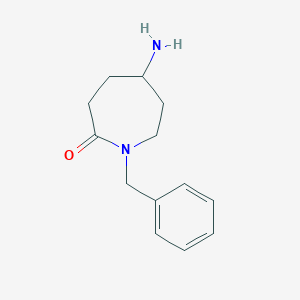

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

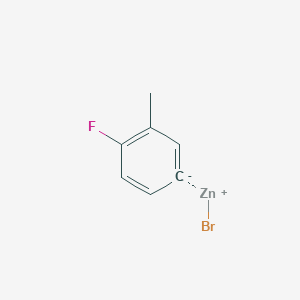

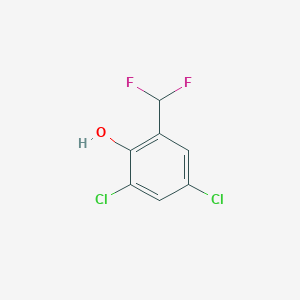
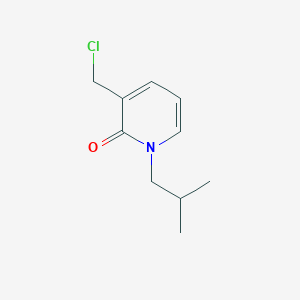
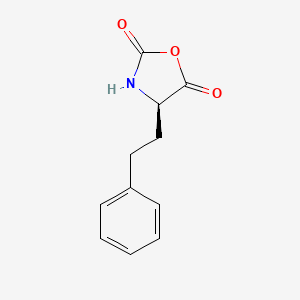
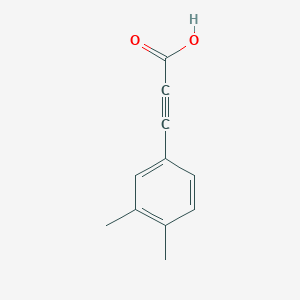
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
